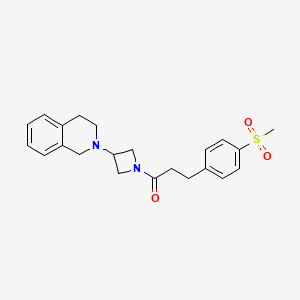
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic organic compound characterized by a complex structure involving isoquinoline, azetidine, and sulfonyl phenyl groups. Its distinct molecular framework makes it a subject of interest in various scientific domains, particularly in medicinal chemistry and drug design.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions, starting from basic precursors like isoquinoline and azetidine derivatives. Key steps often include:
Alkylation of 3,4-dihydroisoquinoline to introduce the azetidine group.
Subsequent reactions to attach the sulfonyl phenyl group.
Reaction conditions usually include controlled temperatures, specific catalysts, and solvents like dichloromethane.
Industrial Production Methods: Industrial synthesis might involve:
Large-scale reactors with automated temperature and pressure controls.
Use of advanced catalytic systems to enhance yield and selectivity.
Purification techniques like crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: Can involve mild oxidizing agents to selectively oxidize the isoquinoline ring.
Reduction: Hydrogenation reactions to modify functional groups.
Substitution: Electrophilic aromatic substitution on the phenyl ring to introduce or modify substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or PCC in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation products might include ketones or carboxylic acids.
Reduction typically leads to the formation of amines or alcohols.
Substitution reactions can yield various substituted phenyl derivatives.
科学研究应用
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is utilized in:
Chemistry: As a versatile intermediate in the synthesis of more complex molecules.
Biology: In studying enzyme interactions due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
作用机制
This compound's mechanism of action can involve:
Binding to specific molecular targets like enzymes or receptors.
Modulating biochemical pathways, for instance, by inhibiting or activating particular proteins.
Interfering with cellular processes, potentially leading to therapeutic effects in diseases like neurodegenerative disorders.
相似化合物的比较
Similar Compounds: Structurally related compounds include 3,4-dihydroisoquinoline derivatives, azetidine-containing molecules, and sulfonyl-substituted phenyl compounds.
Uniqueness: The combination of the isoquinoline, azetidine, and sulfonyl phenyl groups provides unique chemical properties, offering distinct reactivity and interaction profiles compared to its analogs.
属性
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-28(26,27)21-9-6-17(7-10-21)8-11-22(25)24-15-20(16-24)23-13-12-18-4-2-3-5-19(18)14-23/h2-7,9-10,20H,8,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILYOFISGRPIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














